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Compound of Interest

Compound Name: Kobusine derivative-2

Cat. No.: B15601276 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comprehensive comparison of the efficacy of various kobusine acyl derivatives, supported by

experimental data. Discover the structure-activity relationships that govern their antiproliferative

and vaso-active effects.

Kobusine, a C20-diterpenoid alkaloid, and its derivatives have emerged as promising

candidates in drug discovery, demonstrating a range of pharmacological activities. This guide

delves into the comparative efficacy of different kobusine acyl derivatives, with a focus on their

antiproliferative effects against cancer cell lines and their influence on peripheral blood flow.

Through a detailed analysis of structure-activity relationships, this document aims to inform the

strategic design of novel therapeutic agents.

Antiproliferative Efficacy of Kobusine Acyl
Derivatives
The antiproliferative activity of kobusine and its derivatives has been evaluated against several

human cancer cell lines. The data consistently indicates that the acylation of kobusine,

particularly at the C-11 and C-15 positions, is a critical determinant of its cytotoxic potential.

Key Structure-Activity Relationship Insights:
Importance of Diacylation: 11,15-Diacylkobusine derivatives consistently exhibit significantly

greater potency compared to their monoacylated or parent counterparts.[1][2][3][4][5] In
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many cases, the parent kobusine and mono-acyl derivatives show little to no effect.[1][2][3]

[4][5]

Position Matters: The substitution pattern at the C-11 and C-15 positions is crucial for

activity.[2][3][5]

Lead Compound: 11,15-dibenzoylkobusine has been identified as a lead derivative, with an

average IC50 of 7.3 μM against a panel of human cancer cell lines.[2][3][5]

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a

selection of kobusine acyl derivatives against various human cancer cell lines.
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Derivativ
e

A549
(Lung)
IC50 (μM)

MDA-MB-
231
(Breast)
IC50 (μM)

MCF-7
(Breast)
IC50 (μM)

KB
(Nasopha
ryngeal)
IC50 (μM)

KB-VIN
(Multidru
g
Resistant
) IC50
(μM)

Average
IC50 (μM)

Kobusine

(Parent)
>20 >20 >20 >20 >20 >20

11,15-

Diacetylko

busine

>20 >20 >20 >20 >20 >20

11,15-

Dibenzoylk

obusine

7.8 15.9 18.0 8.9 11.2 7.3[3][5]

11-(4-

Ethoxyben

zoyl)kobusi

ne

7.8 15.9 18.0 8.9 11.2 12.4[3]

11-(p-

Nitrobenzo

yl)kobusine

- - - - - 17.1[3]

11-(4-

Trifluorome

thylbenzoyl

)kobusine

- - - - - 19.0[3]

11-(4-

Trifluorome

thoxybenzo

yl)kobusine

- - - - - 12.2[3]

11-(3,4,5-

Trimethoxy

benzoyl)ko

busine

- - - - - 23.3[3]
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11-(4-

Fluoro-3-

methylbenz

oyl)kobusin

e

- - - - - 30.4[3]

11-(2,4,5-

Trifluoro-3-

methoxybe

nzoyl)kobu

sine

- - - - - 27.7[3]

A "-" indicates that the specific data point was not available in the cited sources.
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Caption: Workflow for determining the antiproliferative activity of kobusine derivatives.
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Vaso-active Effects of Kobusine and
Pseudokobusine Acyl Derivatives
The influence of kobusine and pseudokobusine derivatives on peripheral blood flow has been

investigated, revealing that specific acyl substitutions can enhance their vaso-active properties.

Key Structure-Activity Relationship Insights:
Esterification Enhances Activity: Esterification of the hydroxyl group at C-15 with acetate or

benzoate can enhance the vaso-dilatory activity of the parent alkaloids.[6] Similarly,

esterification with anisoate, veratroate, or p-nitrobenzoate at the C-15 position also

contributes to enhanced activity.[7]

Role of the C-6 Hydroxyl Group: A free hydroxyl group at the C-6 position in pseudokobusine

is considered important for its action on the peripheral vasculature.[6][7]

The following table summarizes the observed effects of various kobusine and pseudokobusine

acyl derivatives on cutaneous blood flow in mice.
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Compound Dose (mg/kg)
Effect on Cutaneous Blood
Flow

Kobusine - Inactive

Kobusine 15-acetate 1 Significantly Effective[6]

Kobusine 11-benzoate 1 Significantly Effective[6]

Kobusine 15-benzoate 1 Significantly Effective[6]

Kobusine 15-anisoate 0.5 or 0.05 Significantly Effective[7]

Kobusine 11-veratroate 0.5 or 0.05 Significantly Effective[7]

Kobusine 15-veratroate 0.5 or 0.05 Significantly Effective[7]

Kobusine 11-pivaloate 0.5 or 0.05 Significantly Effective[7]

Kobusine 15-pivaloate 0.5 or 0.05 Significantly Effective[7]

Pseudokobusine 1 Active

Pseudokobusine 11-acetate 1
Active (remarkable effect at 5

mg/kg)[6]

Pseudokobusine 15-acetate 1 Active[6]

Pseudokobusine 15-

propionate
1 Active[6]

Pseudokobusine 15-

cinnamoate
1 Active[6]

Pseudokobusine 15-anisoate 0.1 Remarkable Effect[7]

Pseudokobusine 15-veratroate 0.1 Remarkable Effect[7]

Pseudokobusine 15-p-

nitrobenzoate
0.1 Remarkable Effect[7]
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Caption: Workflow for measuring the effect of kobusine derivatives on cutaneous blood flow.

Postulated Signaling Pathway
While the precise signaling pathways for many kobusine derivatives are still under

investigation, their antiproliferative effects suggest interference with cell cycle regulation and

induction of apoptosis. The induction of the sub-G1 phase in MDA-MB-231 cells by certain

derivatives points towards the activation of apoptotic pathways.[2][3][5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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